molecular formula C10H12O3 B179983 4-(3-Hydroxyphenyl)butanoic acid CAS No. 103324-16-9

4-(3-Hydroxyphenyl)butanoic acid

Cat. No. B179983
M. Wt: 180.2 g/mol
InChI Key: GCWLZXMXFMTIIQ-UHFFFAOYSA-N
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Description

4-(3-Hydroxyphenyl)butanoic acid is a chemical compound with the molecular formula C10H12O3 . It is also known by other names such as GHB, γ-Hydroxybutyric acid decomposition product, 4-Hydroxybutyric acid, and 4-Hydroxybutanoic acid .


Synthesis Analysis

The synthesis of 4-(3-Hydroxyphenyl)butanoic acid has been reported in several studies. For instance, an organic solvent-free process has been developed for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674 . This process involves the demethylation of 4-(4-methoxyphenyl)butanoic acid with only a slight excess of aqueous HBr and without phase transfer catalysis .


Molecular Structure Analysis

The molecular structure of 4-(3-Hydroxyphenyl)butanoic acid can be represented as a 2D Mol file . The InChI key for this compound is GCWLZXMXFMTIIQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(3-Hydroxyphenyl)butanoic acid are not well-documented, related compounds such as pinacol boronic esters have been reported to undergo catalytic protodeboronation . More research is needed to fully understand the chemical reactions of 4-(3-Hydroxyphenyl)butanoic acid.

Scientific Research Applications

  • Synthesis and Chemical Processes :

    • 4-(3-Hydroxyphenyl)butanoic acid is an important intermediate in the synthesis of various compounds. For instance, an organic solvent-free process has been developed for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674 (Delhaye et al., 2006).
    • Additionally, a regioselective synthesis of 1,8-dihydroxytetralins was achieved through a tandem reduction/intramolecular hydroxyalkylation of 4-(3-hydroxyphenyl)alkanoates, demonstrating the compound's utility in organic chemistry (Guanti et al., 1992).
  • Antimicrobial Activity :

    • Compounds derived from 4-(3-Hydroxyphenyl)butanoic acid have shown antimicrobial activity. A study synthesized derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties from 3-[(2-Hydroxyphenyl)amino]butanoic acid and found significant antimicrobial and antifungal activities against pathogens like Staphylococcus aureus and Aspergillus niger (Mickevičienė et al., 2015).
  • Application in Nanofluidic Devices :

    • In nanotechnology, 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a related compound, was used to demonstrate the optical gating of synthetic ion channels in nanofluidic devices. This has implications for light-induced controlled release, sensing, and information processing (Ali et al., 2012).
  • Use in Material Science :

    • 3-(4-Hydroxyphenyl)propanoic acid, a related compound, was explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, demonstrating the potential of derivatives of 4-(3-Hydroxyphenyl)butanoic acid in material science (Trejo-Machin et al., 2017).
  • Biomedical Applications :

    • A series of water-soluble 4-hydroxystyryl and 4-hydroxyphenyl-butadienyl dyes were synthesized, which are useful for biomedical and pharmaceutical assays. These new dyes extend the pH-sensing region of fluorophores and are promising for acidity measurements and other sensing applications (Bondar et al., 2020).

Safety And Hazards

Safety data sheets suggest that contact with skin and eyes should be avoided and formation of dust and aerosols should be prevented . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Future Directions

Future research could focus on the potential applications of 4-(3-Hydroxyphenyl)butanoic acid. For instance, a soy protein-based hydrogel under microwave-induced grafting of acrylic acid and 4-(4-Hydroxyphenyl)butanoic acid has been proposed as a potential vehicle for controlled drug delivery in oral cavity bacterial infections .

properties

IUPAC Name

4-(3-hydroxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-9-5-1-3-8(7-9)4-2-6-10(12)13/h1,3,5,7,11H,2,4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWLZXMXFMTIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301015988
Record name 4-(3-Hydroxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Hydroxyphenyl)butanoic acid

CAS RN

103324-16-9
Record name 4-(3-Hydroxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RFW Jackson, I Rilatt, PJ Murray - Organic & Biomolecular Chemistry, 2004 - pubs.rsc.org
Palladium-catalysed reaction of unprotected 2-, 3-, and 4-iodophenols with a range of amino acid derived organozinc reagents (not used in excess) gives the expected products in good …
Number of citations: 37 pubs.rsc.org
M Koželj, A Petrič - Synlett, 2007 - thieme-connect.com
In the presence of strong acids in aqueous and anhydrous media alkyl aryl ketones bearing a strong electron-releasing group in the aromatic ring undergo protiodeacylation. In a …
Number of citations: 8 www.thieme-connect.com
A Fernandes, RF Noorà- Jurnal Insan Farmasi Indonesia, 2019 - e-jurnal.stikes-isfi.ac.id
Api-api (Avicennia marina (Forssk.) Vierh) is one of the species found in Barat Muara Kaeli Research and Education Forest. Traditionally, Api-api fruit stew water in China is used for the …
Number of citations: 2 e-jurnal.stikes-isfi.ac.id
U Kongjampee - 2020 - bora.uib.no
Den enorme økningen i verdens befolking og den globale etterspørselen etter fossile energikilder har ført til flere miljømessige bekymringer slik som økning av klimagassutslipp og …
Number of citations: 0 bora.uib.no

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